molecular formula C10H14N6O B14917435 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol

4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol

Cat. No.: B14917435
M. Wt: 234.26 g/mol
InChI Key: GAMPMXUFLRSFED-UHFFFAOYSA-N
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Description

4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol is a complex organic compound that features a tetrazole ring fused with a pyridazine ring, attached to a cyclohexanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the tetrazole and pyridazine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol stands out due to its cyclohexanol moiety, which imparts unique physicochemical properties. This structural feature may enhance its solubility, stability, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

4-(tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H14N6O/c17-8-3-1-7(2-4-8)11-9-5-6-10-12-14-15-16(10)13-9/h5-8,17H,1-4H2,(H,11,13)

InChI Key

GAMPMXUFLRSFED-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NN3C(=NN=N3)C=C2)O

Origin of Product

United States

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